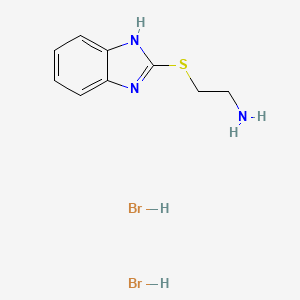

2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

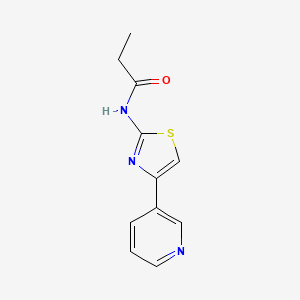

2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide, also known as 2-BEDB, is an organic compound belonging to the benzoimidazole family. It is a colorless, crystalline solid with a melting point of 155-156°C. It is soluble in polar solvents such as methanol and ethanol, but insoluble in non-polar solvents such as hexane. 2-BEDB has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for metal complexes.

Applications De Recherche Scientifique

Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives are noteworthy for their broad spectrum of pharmacological activities. They are integral in medicinal chemistry due to their structural resemblance to naturally occurring nucleotides, making them valuable as chemotherapeutic agents. Research highlights the synthesis and biological importance of 2-(thio)ureabenzothiazoles, indicating their potential in developing new pharmacophores with diverse biological activities, including antimicrobial, antiviral, and anticancer properties (Rosales-Hernández et al., 2022).

Antimicrobial and Anticancer Potentials

The antimicrobial and anticancer potentials of benzimidazole derivatives have been extensively studied. These compounds are reported to possess a wide range of biological effects, from common antibacterial properties to activities against more virulent diseases. The therapeutic potential of benzimidazoles as antitumor agents is particularly highlighted, with studies showing their effectiveness in various mechanisms, such as intercalation, inhibition of cell proliferation, and tubulin inhibition (Akhtar et al., 2019).

Chemical Synthesis and Modification

The chemical synthesis and modification of benzimidazole derivatives reveal their versatility in drug development. Innovative synthetic methodologies allow for the creation of compounds with enhanced biological activities and pharmacological profiles. Such research underscores the importance of benzimidazole scaffolds in developing new therapeutic agents, demonstrating their significance in modern drug discovery and development processes (Rosales-Hernández et al., 2022).

Environmental and Biological Applications

Beyond medicinal applications, benzimidazole derivatives are explored for their environmental and biological applications. Their role as fungicides and the study of their mechanism of action in inhibiting microtubule assembly offer insights into their broader applicability in agriculture and environmental management. This research area highlights the multifaceted uses of benzimidazole-based compounds, extending their significance beyond pharmaceuticals to include agricultural and environmental sciences (Davidse, 1986).

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S.2BrH/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUYEDYSUAZWOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCCN.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998046 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide | |

CAS RN |

7673-88-3 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B2728322.png)

![3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2728323.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2728325.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2728326.png)

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2728329.png)

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)

![N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2728342.png)

![2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2728343.png)